Etheroleate
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Overview
Description
Preparation Methods
The preparation of etheroleate typically involves the esterification of oleic acid with ethanol in the presence of catalytic acids . This process can be carried out using different catalytic systems, such as Brønsted acids, which facilitate the reaction under mild conditions. Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and efficiency .
Chemical Reactions Analysis
Etheroleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Etheroleate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, it is studied for its role in cellular processes and its potential as a biomarker for certain diseases. In medicine, this compound is investigated for its anti-inflammatory and antimicrobial properties. Industrially, it is used in the production of biodiesel, as a solvent in the pharmaceutical industry, and as a lubricant or plasticizer .
Mechanism of Action
The mechanism of action of etheroleate involves its interaction with specific molecular targets and pathways. The oleic acid component of this compound is responsible for its biological activity, including its anti-inflammatory effects. It may also activate coagulation in vivo by releasing tissue factor and activating Hageman factor .
Comparison with Similar Compounds
Etheroleate can be compared with other similar compounds, such as etheroleic acid and ethyl oleate. Etheroleic acid is a divinyl ether fatty acid, while ethyl oleate is an ester formed from the reaction of oleic acid and ethanol . This compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications.
Properties
Molecular Formula |
C18H29O3- |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoate |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/p-1/b11-9-,16-13+,17-14+ |
InChI Key |
NQNHRHWFZHFAAH-XSWVPMOFSA-M |
Isomeric SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
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